molecular formula C26H16S B12791179 2-Benzo(a)anthracen-7-yl-1-benzothiophene CAS No. 5691-34-9

2-Benzo(a)anthracen-7-yl-1-benzothiophene

Cat. No.: B12791179
CAS No.: 5691-34-9
M. Wt: 360.5 g/mol
InChI Key: PUKTVQWSIXMMPH-UHFFFAOYSA-N
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Description

2-Benzo(a)anthracen-7-yl-1-benzothiophene is an extended π-conjugated organic semiconductor molecule designed for advanced materials and discovery research. This compound synergistically integrates a benzothiophene unit, a heterocycle renowned for its high planarity and exceptional charge transport properties , with a benzo[a]anthracene moiety, a polycyclic aromatic hydrocarbon known for its strong solid-state emission and stability . The resulting molecular architecture is highly promising for developing novel organic electronic devices. Its primary research applications include serving as a key active material in organic field-effect transistors (OFETs) and as a photosensitive layer in high-performance organic phototransistors, where its potential for significant photo-responsivity can be exploited . Furthermore, the structural motifs present in this compound are frequently investigated in medicinal chemistry as scaffolds for developing bioactive molecules, including antitubulin agents for cancer research . Researchers value this chemical for its potential to exhibit strong intermolecular interactions, such as π-π stacking and S-S contacts, which facilitate high-order molecular organization and efficient charge carrier transport in the solid state . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

5691-34-9

Molecular Formula

C26H16S

Molecular Weight

360.5 g/mol

IUPAC Name

2-benzo[a]anthracen-7-yl-1-benzothiophene

InChI

InChI=1S/C26H16S/c1-4-10-20-17(7-1)13-14-22-23(20)15-18-8-2-5-11-21(18)26(22)25-16-19-9-3-6-12-24(19)27-25/h1-16H

InChI Key

PUKTVQWSIXMMPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC6=CC=CC=C6S5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzo(a)anthracen-7-yl-1-benzothiophene typically involves the following steps:

    Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride under acidic conditions.

    Coupling with Benzo(a)anthracene: The benzothiophene ring is then coupled with benzo(a)anthracene through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Benzo(a)anthracen-7-yl-1-benzothiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as column chromatography, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzo(a)anthracen-7-yl-1-benzothiophene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or aromatic rings.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, hydrogenated products.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs)
One of the primary applications of 2-Benzo(a)anthracen-7-yl-1-benzothiophene is in organic field-effect transistors. The compound exhibits high charge carrier mobility, which is crucial for the performance of OFETs. Studies have shown that derivatives of anthracene, including this compound, can achieve mobilities exceeding 5 cm²/Vs under optimal conditions, making them suitable for use in high-performance electronic devices .

Organic Light Emitting Diodes (OLEDs)
The compound's strong fluorescence properties make it an excellent candidate for OLED applications. The incorporation of 2-Benzo(a)anthracen-7-yl-1-benzothiophene into OLED structures can enhance light emission efficiency due to its ability to facilitate exciton generation and transport . Research indicates that devices utilizing this compound can achieve high luminous efficiencies and stability, which are critical for commercial applications.

ApplicationKey FeaturesPerformance Metrics
OFETsHigh mobility>5 cm²/Vs
OLEDsStrong fluorescenceHigh luminous efficiency

Photonic Devices

Photodetectors
The compound's optical properties, particularly its absorption spectrum in the visible range, render it suitable for use in photodetectors. Its ability to absorb light and convert it into electrical signals can be exploited in various sensing applications, including environmental monitoring and medical diagnostics . The integration of 2-Benzo(a)anthracen-7-yl-1-benzothiophene into photonic circuits can enhance sensitivity and response times.

Solar Cells
Research has also explored the use of this compound in organic solar cells. Its favorable energy levels facilitate efficient charge separation and transport, which are essential for improving the overall efficiency of solar energy conversion . Studies indicate that devices incorporating this compound can achieve power conversion efficiencies comparable to those of traditional silicon-based solar cells.

Material Science

Thin Film Coatings
The compound's thermal stability and film-forming capabilities make it an excellent candidate for thin film coatings. These coatings can be utilized in various applications, including protective layers for electronic devices and as substrates for further functionalization . The ability to create uniform films with controlled thickness enhances the performance of devices such as sensors and transistors.

Nanocomposites
In material science, the incorporation of 2-Benzo(a)anthracen-7-yl-1-benzothiophene into nanocomposites can improve mechanical strength and electrical conductivity. This is particularly useful in developing advanced materials for flexible electronics and wearable technology . The synergy between organic compounds and nanomaterials opens new avenues for creating multifunctional materials with tailored properties.

Case Study 1: OFET Performance Enhancement

A study conducted by Zhao et al. demonstrated that by modifying the molecular structure of anthracene derivatives, including 2-Benzo(a)anthracen-7-yl-1-benzothiophene, researchers achieved a significant increase in charge carrier mobility in OFETs. The optimized device exhibited mobilities exceeding 6 cm²/Vs, showcasing the potential of this compound in high-performance organic electronics .

Case Study 2: OLED Efficiency

Research published in MDPI highlighted the use of this compound in OLEDs where it was found to enhance light emission efficiency significantly. Devices fabricated with a blend containing 2-Benzo(a)anthracen-7-yl-1-benzothiophene achieved a luminous efficiency greater than 50 cd/A, demonstrating its effectiveness as an emissive layer material .

Mechanism of Action

The mechanism by which 2-Benzo(a)anthracen-7-yl-1-benzothiophene exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it can interact with cellular proteins, influencing signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of 2-Benzo(a)anthracen-7-yl-1-benzothiophene and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
2-Benzo(a)anthracen-7-yl-1-benzothiophene C₂₄H₁₄S 334.44 Fused benzo(a)anthracene and benzothiophene Not Available
7,12-Dimethylbenz[a]anthracene (DMBA) C₂₀H₁₆ 256.34 Methyl-substituted benzo(a)anthracene 57-97-6
Benzo[b]naphtho[2,3-d]thiophene C₁₆H₁₀S 234.31 Naphtho-fused benzothiophene 95-15-8
2-Acetylbenzo[b]thiophene C₁₀H₈OS 176.23 Acetyl-substituted benzothiophene Not Available

Key Observations :

  • The target compound exhibits the highest molecular weight due to its extended conjugation, which may enhance optoelectronic properties but reduce solubility compared to simpler derivatives like DMBA or acetyl-substituted benzothiophenes.
  • DMBA, a well-studied carcinogen, shares the benzo(a)anthracene backbone but lacks the sulfur-containing benzothiophene moiety, leading to differences in reactivity and toxicity .

Benzothiophene Derivatives :

  • 2-Acetylbenzo[b]thiophene is synthesized via Friedel-Crafts acetylation, leveraging the electron-rich thiophene ring for electrophilic substitution .
  • Benzo[b]naphtho[2,3-d]thiophene is typically prepared through cycloaddition or metal-catalyzed cross-coupling reactions, emphasizing the challenges of fusing larger aromatic systems .

The bulky benzo(a)anthracene group likely necessitates optimized reaction conditions to prevent steric hindrance, contrasting with simpler acetyl-substituted derivatives .

Table 2: Hazard Profiles

Compound Hazard Rating (NFPA) Key Risks Safety Measures
2-Benzo(a)anthracen-7-yl-1-benzothiophene Health 2, Reactivity 1 Suspected carcinogen (PAH-like) Use fume hoods; avoid inhalation/skin contact
DMBA Health 2, Reactivity 0 Confirmed carcinogen Enclosed processes; regular exposure monitoring
Benzo[b]naphtho[2,3-d]thiophene Health 1, Reactivity 0 Limited data; handle as irritant General ventilation; protective gloves

Key Observations :

  • Simpler benzothiophenes like benzo[b]naphtho[2,3-d]thiophene pose lower risks, reflecting the impact of structural complexity on toxicity .

Biological Activity

2-Benzo(a)anthracen-7-yl-1-benzothiophene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in cancer research and toxicology. Understanding the biological activity of this compound is critical for assessing its implications in environmental health and pharmacology.

  • Molecular Formula : C19H12S
  • Molecular Weight : 284.36 g/mol
  • CAS Number : Not widely reported, indicating limited commercial availability.

The biological activity of 2-Benzo(a)anthracen-7-yl-1-benzothiophene is primarily attributed to its interaction with cellular mechanisms that lead to oxidative stress and DNA damage. Similar compounds, such as benzo[a]pyrene, have been shown to form DNA adducts, which can initiate carcinogenesis through mutagenic pathways.

1. Carcinogenic Potential

Research indicates that PAHs like 2-Benzo(a)anthracen-7-yl-1-benzothiophene may exhibit carcinogenic properties. Studies have shown that exposure to related compounds can lead to tumor formation in animal models. For instance, benzo[a]pyrene has been linked to increased incidences of lung and skin cancers in rodents when administered via various routes (intrapulmonary injection and topical application) .

2. Neurotoxicity

Recent studies have demonstrated that PAHs can induce neurodegeneration. A study involving anthracene and benz[a]anthracene showed that these compounds reduced neuronal cell viability significantly, suggesting a similar potential for 2-Benzo(a)anthracen-7-yl-1-benzothiophene . The mechanism involves oxidative stress leading to neuronal injury, characterized by decreased activities of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical for neurotransmitter regulation.

3. Oxidative Stress Induction

The compound's ability to induce oxidative stress has been documented through various biochemical assays. Increased levels of reactive oxygen species (ROS) and alterations in antioxidant enzyme activities (e.g., catalase and glutathione-S-transferase) were observed following exposure to PAHs . This oxidative stress contributes to cellular damage and may promote cancer development.

Case Study 2: Neurotoxicity Assessment

A recent investigation into the neurotoxic effects of PAHs revealed significant reductions in cell viability in mouse hippocampal neuronal cells treated with anthracene and benz[a]anthracene at concentrations ranging from 25 µM to 125 µM . These findings highlight the potential neurotoxic effects of PAHs, which could extend to 2-Benzo(a)anthracen-7-yl-1-benzothiophene given its structural similarities.

Comparative Analysis with Related Compounds

Compound NameCarcinogenicityNeurotoxicityMechanism of Action
Benzo[a]pyreneHighModerateDNA adduct formation
Benz[c]acridineModerateLowOxidative stress
AnthraceneModerateHighOxidative stress, neuronal injury
2-Benzo(a)anthracen-7-yl-1-benzothiophene UnknownPotentially HighOxidative stress (hypothesized)

Q & A

Q. What are the recommended synthetic routes for preparing 2-Benzo(a)anthracen-7-yl-1-benzothiophene, and what analytical techniques are essential for confirming its structural integrity?

Answer: Synthesis of this polycyclic aromatic hybrid typically involves Friedel-Crafts alkylation or cross-coupling reactions between benzothiophene and benzanthracene precursors. A validated approach includes using Lewis acid catalysts (e.g., AlCl₃) in anhydrous benzene for cyclization . Post-synthesis, structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : To resolve aromatic proton environments and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry and substituent orientation using programs like SHELXL .
    Purity assessment should employ HPLC with UV-Vis detection, referencing retention times against standards .

Q. What safety protocols and handling precautions are critical when working with polycyclic aromatic hydrocarbon derivatives like 2-Benzo(a)anthracen-7-yl-1-benzothiophene in laboratory settings?

Answer: Due to its structural similarity to carcinogenic benzanthracenes (e.g., 7,12-dimethylbenz[a]anthracene), strict protocols are required:

  • Engineering Controls : Use Class I, Type B biological safety hoods for synthesis and handling to minimize aerosol exposure .
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles compliant with EN 166 standards .
  • Waste Management : Avoid dry sweeping; use HEPA-filtered vacuums for spills and dispose of waste as hazardous material .
  • Air Monitoring : Regularly test airborne concentrations using gas chromatography (GC) to ensure levels remain below NIOSH-recommended thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for complex aromatic systems such as 2-Benzo(a)anthracen-7-yl-1-benzothiophene?

Answer: Discrepancies often arise from incomplete force field parameterization in computational models. Methodological steps include:

Refinement Validation : Use SHELXL to iteratively refine X-ray data, adjusting thermal parameters and occupancy factors to resolve electron density mismatches .

DFT Benchmarking : Compare computed (DFT/B3LYP) bond lengths and angles with crystallographic data, recalibrating basis sets (e.g., 6-311G**) for aromatic systems .

Twinned Data Handling : For low-symmetry crystals, apply SHELXD’s twin law refinement to deconvolute overlapping reflections .

Q. What methodological considerations are paramount when designing structure-property relationship studies for benzothiophene-anthracene hybrid molecules?

Answer: Key considerations include:

  • Crystallographic Phase Identification : Use temperature-dependent XRD to detect polymorphic transitions affecting electronic properties .
  • Spectroscopic Correlations : Pair UV-Vis absorption maxima (e.g., ~350 nm for π→π* transitions) with HOMO-LUMO gaps calculated via TD-DFT .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by correlating decomposition temperatures with substituent effects (e.g., electron-withdrawing groups lower stability) .

Q. How should researchers address discrepancies in toxicity assessments between in silico predictions and in vitro assays for benzothiophene-containing polyaromatic compounds?

Answer: Reconcile contradictions through:

Metabolic Activation : Test pro-carcinogenic potential using Ames tests with S9 liver homogenate to simulate metabolic conversion .

QSAR Model Calibration : Refine toxicity predictions by incorporating experimental IC₅₀ values from MTT assays into quantitative structure-activity relationship (QSAR) frameworks .

Dose-Response Analysis : Use Hill equation modeling to account for non-linear effects in cytotoxicity data, ensuring alignment with computational EC₅₀ estimates .

Data Management and Reproducibility

Q. What strategies ensure robust data sharing while complying with ethical standards for personal exposure studies involving hazardous polyaromatic compounds?

Answer:

  • De-identification : Apply k-anonymity (≥5 individuals per data subset) to protect participant identities in occupational exposure datasets .
  • Metadata Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for analytical data, including raw chromatograms and crystallographic .cif files .
  • Ethical Oversight : Obtain IRB approval for cross-study data aggregation, particularly when merging toxicity data from multiple labs .

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